Cas no 723299-79-4 (2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carbonitrile)

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carbonitrile is a heterocyclic compound featuring a maleimide-functionalized cycloheptathiophene core with a nitrile substituent. This structure confers reactivity toward thiol groups, making it useful in bioconjugation and polymer chemistry applications. The maleimide moiety enables selective coupling with cysteine residues under mild conditions, while the fused thiophene and cycloheptane rings contribute to enhanced stability and electronic properties. The nitrile group further expands its utility in click chemistry or as a precursor for additional functionalization. Its balanced reactivity and structural rigidity make it suitable for designing advanced materials or bioactive molecules, particularly in controlled crosslinking or labeling studies.
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carbonitrile structure
723299-79-4 structure
Product Name:2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carbonitrile
CAS No:723299-79-4
MF:C14H12N2O2S
MW:272.322281837463
MDL:MFCD03235706
CID:4716390
Update Time:2025-08-05

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile
    • 2-(2,5-dioxopyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile
    • 4H-cyclohepta[b]thiophene-3-carbonitrile, 2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-
    • 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carbonitrile
    • MDL: MFCD03235706
    • Inchi: 1S/C14H12N2O2S/c15-8-10-9-4-2-1-3-5-11(9)19-14(10)16-12(17)6-7-13(16)18/h6-7H,1-5H2
    • InChI Key: ZTAOFKMFRJLGDU-UHFFFAOYSA-N
    • SMILES: S1C(=C(C#N)C2=C1CCCCC2)N1C(C=CC1=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 475
  • Topological Polar Surface Area: 89.4

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carbonitrile Pricemore >>

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Additional information on 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carbonitrile

Compound CAS No. 723299-79-4: 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carbonitrile

The compound with CAS No. 723299-79-4, named 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carbonitrile, is a highly specialized organic molecule with unique structural and functional properties. This compound has garnered significant attention in the fields of organic chemistry and materials science due to its complex structure and potential applications in advanced materials and drug development.

The molecule consists of two primary structural components: a pyrrole ring and a cycloheptabthiophene moiety. The pyrrole ring is substituted with a dioxo group, which introduces electron-withdrawing effects and enhances the molecule's reactivity. The cycloheptabthiophene portion is a seven-membered ring containing sulfur atoms, which contributes to the compound's stability and electronic properties. The presence of a cyano group further modifies the electronic characteristics of the molecule, making it suitable for various chemical reactions and applications.

Recent studies have focused on the synthesis and characterization of this compound. Researchers have employed advanced synthetic techniques such as cross-coupling reactions and oxidative cyclization to achieve high yields and purity. The compound's stability under various conditions has been extensively studied, revealing its potential for use in high-performance materials such as organic semiconductors and sensors.

One of the most promising applications of this compound lies in its use as a building block for organic electronics. The combination of the pyrrole ring's electron-deficient nature and the cycloheptabthiophene's conjugated system enables the molecule to exhibit excellent charge transport properties. This makes it a strong candidate for use in organic photovoltaics (OPVs) and field-effect transistors (FETs).

Moreover, the compound has shown potential in the field of drug delivery systems. Its unique structure allows for controlled drug release mechanisms, which could be beneficial in targeted therapies for diseases such as cancer. Researchers have explored its ability to encapsulate hydrophobic drugs within its molecular framework, enhancing drug stability and bioavailability.

In terms of spectroscopic analysis, this compound exhibits distinct absorption bands in the UV-vis spectrum due to its conjugated system. These bands are influenced by the electron-withdrawing groups present in the molecule, making it an ideal candidate for use in fluorescent sensors and bioimaging agents.

Recent advancements in computational chemistry have also provided deeper insights into the electronic structure of this compound. Density functional theory (DFT) calculations have revealed that the molecule's energy levels are well-suited for use in solar cells and other optoelectronic devices. These findings have further solidified its position as a key player in modern materials science.

In conclusion, CAS No. 723299-79-4 represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop advanced materials and therapeutic agents. As ongoing studies continue to uncover new properties and applications, this compound is poised to play a pivotal role in shaping future innovations in chemistry and materials science.

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